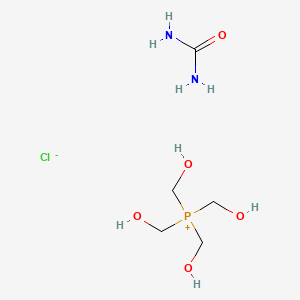

Tetrakis(hydroxymethyl)phosphanium;urea;chloride

Description

Tetrakis(hydroxymethyl)phosphanium;urea;chloride (THPC-Urea polymer) is a precondensate formed by reacting tetrakis(hydroxymethyl)phosphonium chloride (THPC) with urea. Structurally, it consists of a phosphonium core with hydroxymethyl groups and urea moieties, forming a polymeric network . This compound is primarily utilized as a flame retardant in textiles due to its ability to form covalent bonds with hydroxyl and amino groups in cellulose and protein-based materials, enhancing fire resistance through phosphorus-nitrogen (PN) synergy . Additionally, THPC-Urea polymer has been explored in biomedical applications, such as cytocompatible hydrogels for cell encapsulation, owing to its amine-reactive crosslinking properties .

Properties

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;urea;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P.CH4N2O.ClH/c5-1-9(2-6,3-7)4-8;2-1(3)4;/h5-8H,1-4H2;(H4,2,3,4);1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVVKDUMQYBAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(=O)(N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27104-30-9 | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

250.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-30-9 | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium chloride, oligomeric reaction products with urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial-Scale Preparation via Gas-Liquid Circulation Reactor (Patent CN102180905A)

This method is designed for industrial production with a focus on efficiency, cost reduction, and waste gas reutilization.

Step 1: Synthesis of Tetrakis(hydroxymethyl)phosphonium Chloride

- Reagents: Hydrochloric acid (30%), formaldehyde (37%), phosphine-containing tail gas (approx. 80% phosphine) from sodium hypophosphite production.

- Procedure:

- Hydrochloric acid and formaldehyde are mixed in a reactor.

- Phosphine gas is introduced via a gas-liquid circulation mixing pump.

- Absorption of phosphine occurs at 50-60 °C in a gas-liquid circulation reactor.

- Unabsorbed phosphine passes to a subsequent reactor stage for improved utilization.

- Reaction progress is monitored by formaldehyde content until completion.

- The reaction mixture is then concentrated under reduced pressure to isolate tetrakis(hydroxymethyl)phosphonium chloride.

Step 2: Formation of the Urea Precondensate

- The obtained tetrakis(hydroxymethyl)phosphonium chloride is mixed with urea (nitrogen content ≥ 46.6%) in the reactor.

- Reaction temperature is maintained at 80-85 °C.

- The reaction yields tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate.

| Parameter | Value/Range |

|---|---|

| Hydrochloric acid : Formaldehyde | 1 : 3.1–3.2 (mass) |

| Tetrakis(hydroxymethyl)phosphonium chloride : Urea | 7.0–7.1 : 1 (mass) |

| Absorption Temperature | 50–60 °C |

| Urea Reaction Temperature | 80–85 °C |

- Effective constituent content: 70–72.5%

- Available phosphorus content: 10–12%

- pH: 4.5–5.5

- Viscosity: < 50 cps

- Colority: < 100 APHA

- Density: 1.320–1.350 g/mL

- Approximately 40% increased reaction speed.

- Equipment design prevents blockage and simplifies installation and operation.

- Utilizes waste phosphine gas, reducing environmental impact.

Laboratory-Scale Synthesis Using Phosphorus Tetramer and Photochemical Activation (ChemicalBook, 2022)

This method employs molecular phosphorus (P4) and advanced photochemical techniques for controlled synthesis.

- Reagents: P4 (0.5 mmol), toluene (PhMe), tributylstannyl methoxide (Bu3SnOMe), polymethylhydrosiloxane (PMHS), paraformaldehyde, hydrochloric acid in dioxane.

- Procedure:

- P4, PhMe, Bu3SnOMe, and PMHS are combined in a Schlenk tube.

- The mixture is irradiated with blue LEDs (455 nm) for 17 hours under temperature control.

- Volatiles are removed; ethanol and paraformaldehyde are added and stirred at room temperature for 24 hours.

- The mixture is frozen, then treated with HCl in dioxane and stirred further.

- The product is filtered, washed with pentane and diethyl ether, and dried to yield tetrakis(hydroxymethyl)phosphonium chloride with 89% yield.

- Similar to Route 1 but uses near-UV LED irradiation (365 nm) for 65 hours with smaller reagent quantities.

- Conversion to tetrakis(hydroxymethyl)phosphonium chloride is about 62% based on ^31P NMR analysis.

One-Step Polymerization and Thermal Treatment with Urea (RSC Advances, 2024)

This method focuses on the in situ polymerization of tetrakis(hydroxymethyl)phosphonium chloride with urea to form phosphorus- and nitrogen-doped carbonaceous materials.

- Reagents: Tetrakis(hydroxymethyl)phosphonium chloride and urea.

- Procedure:

- The two reagents are mixed and polymerized thermally.

- Calcium chloride hydrate is used as a reaction medium and porogen agent.

- Polymerization occurs through condensation of urea units and hydroxymethyl groups.

- The process yields materials with high phosphorus content (up to 18 wt%) and significant porosity (up to 600 m²/g).

Thermal and Chemical Behavior:

- Thermogravimetric analysis shows mass loss peaks at 137 °C, 282 °C, and 434 °C.

- Polymerization proceeds similarly with or without calcium chloride hydrate.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Gas-Liquid Circulation Reactor (Industrial) | Hydrochloric acid, formaldehyde, phosphine gas, urea | 50–60 °C (phosphonium chloride), 80–85 °C (urea reaction) | Effective constituent 70–72.5%, P content 10–12% | Waste gas reutilization, scalable |

| Photochemical Synthesis (Lab) | P4, Bu3SnOMe, PMHS, paraformaldehyde, HCl | Blue LED (455 nm), RT stirring, 17 h | 62–89% tetrakis(hydroxymethyl)phosphonium chloride | Precise control, small scale |

| Thermal Polymerization with Urea | Tetrakis(hydroxymethyl)phosphonium chloride, urea, CaCl2·4H2O | Thermal treatment, salt templating | High P content materials (up to 18 wt%) | Materials synthesis, porosity control |

Chemical Reactions Analysis

Types of Reactions

Tetrakis(hydroxymethyl)phosphanium;urea;chloride undergoes various chemical reactions, including:

Condensation Reactions: The polymerization process itself is a condensation reaction where urea reacts with tetrakis(hydroxymethyl)phosphonium chloride.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents can oxidize the phosphonium compound.

Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound.

Major Products Formed

The major products formed from these reactions include various phosphine oxides and other phosphorus-containing compounds .

Scientific Research Applications

Industrial Applications

- Textiles THPC is used industrially to produce crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics . A flame-retardant finish can be prepared from THPC by the Proban Process, where THPC is treated with urea . The urea condenses with the hydroxymethyl groups on THPC, converting the phosphonium structure to phosphine oxide . The resulting product is applied to fabrics in a "pad-dry process" and then treated with ammonia and ammonia hydroxide to produce flame-retardant fibers . THPC can also condense with amines, phenols, polybasic acids, and anhydrides .

- Synthesis THPC can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid :

- P-Doped Carbonaceous Materials Tetrakis(hydroxymethyl)-phosphonium salt can be used as a phosphorus precursor for carbonaceous material syntheses when combined with urea as a nitrogen source .

Preparation Method

The preparation method of tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate involves these steps :

- Adding hydrochloric acid and formaldehyde into a reaction kettle, starting a gas-liquid circulating mixing reaction pump, and adding hydrogen phosphide into the gas-liquid circulating mixing reaction pump . The hydrogen phosphide is absorbed by a gas-liquid circulating mixing reactor at 50-60°C . The content of formaldehyde is detected to determine the reaction endpoint . After the reaction finishes, concentrating under reduced pressure obtains the tetrakis(hydroxymethyl)phosphonium chloride .

- Mixing the tetrakis(hydroxymethyl)phosphonium chloride and urea in the reaction kettle and reacting at 80-85°C to obtain the tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate after the reaction finishes .

Mechanism of Action

The mechanism by which phosphonium, tetrakis(hydroxymethyl)-, chloride, polymer with urea exerts its effects involves the formation of a polymer network that imparts flame-retardant properties. The polymer forms a protective char layer on the surface of the material, preventing the spread of flames . Additionally, the compound can react with amines to form cross-linked networks, enhancing its stability and effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Chemical Structure: THPC lacks urea incorporation, existing as a monomeric phosphonium salt with four hydroxymethyl groups and a chloride counterion. Applications:

- Crosslinking Agent : THPC reacts with primary/secondary amines in proteins (e.g., gelatin) to form hydrogels, enabling 3D cell encapsulation with tunable mechanical properties (storage moduli: 250–2200 Pa) .

- Solvent Efficiency: Demonstrates superior lipophilic compound extraction from sewage sludge (12% yield) compared to ethanol (lowest efficiency) and ionic liquids like 1-ethyl-3-methylimidazolium acetate (8% yield) .

- Oxygen Scavenging: Rapid oxygen-scavenging ability in MAGIC gels for radiation dosimetry due to weak P–CH2OH linkages . Safety Profile: Classified as a Level F noncarcinogen in BALB/c-3T3 cell assays .

Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)

Chemical Structure : Replaces the chloride counterion in THPC with sulfate.

Applications :

- Sludge Pretreatment : Reduces sludge pH, particle size, and dewatering ability at higher concentrations, improving biodegradability .

- Corrosion Mitigation: Used as a biocide in oil-containing environments; however, it exacerbates microbial corrosion of X70 steel by Desulfobaculum bizertense under oil contamination . Safety Profile: Noncarcinogenic (Level F) but exhibits cytotoxicity at high concentrations .

Tris(2,3-dibromopropyl)phosphate (TDBPP)

Chemical Structure: Organophosphorus flame retardant with brominated alkyl chains. Applications: Flame retardancy via bromine-phosphorus synergy. Safety Profile: Carcinogenic in ICR/Ha Swiss mice, inducing skin, lung, and kidney tumors .

Tributyltetradecylphosphonium Chloride

Chemical Structure : Quaternary phosphonium salt with long alkyl chains.

Applications : Antimicrobial agent; lacks crosslinking utility due to absence of reactive hydroxymethyl groups .

Comparative Data Table

Key Research Findings

Crosslinking Mechanisms: THPC-Urea polymer preferentially reacts with amino groups (collagen) over hydroxyl/amido groups, with pH-dependent efficiency peaking at pH 8.0 .

Thermal Behavior : THPC-based solvent extraction of lipophilic compounds is endothermic, achieving equilibrium at 100°C .

Environmental Impact : THPS pretreatment reduces sludge toxicity but may enhance microbial corrosion in oil-contaminated systems .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a versatile organophosphorus compound with significant biological activity, particularly as a biocide and flame retardant. This article explores its biological properties, applications, and relevant research findings.

THPC has the chemical formula and is characterized by its four-coordinate phosphonium structure. It is primarily used in industrial applications due to its water solubility and reactivity with amines, making it suitable for various formulations, including flame retardants and biocides .

Biological Activity

1. Antimicrobial Properties

THPC exhibits broad-spectrum antimicrobial activity against bacteria, algae, and fungi, making it a valuable agent in industrial water systems. Its efficacy varies with pH levels and concentration, which can significantly influence its biocidal activity .

2. Toxicological Studies

Research has evaluated the toxicity of THPC through various animal studies. Notably, a two-stage skin carcinogenicity test in mice indicated that THPC did not show significant promoting activity for carcinogenesis . However, other studies revealed potential adverse effects, such as reduced survival rates in treated male mice and incidences of mononuclear-cell leukemia at higher doses .

Case Study 1: Antimicrobial Efficacy

A study demonstrated THPC's effectiveness in controlling microbial growth in industrial cooling water systems. The results indicated that THPC could significantly reduce bacterial counts when applied at appropriate concentrations .

Case Study 2: Flame Retardant Application

In textile applications, THPC has been used to treat cotton fabrics to enhance their flame retardant properties. A study reported that fabrics treated with THPC-urea precondensate exhibited reduced flammability when subjected to ammonia curing processes .

Table 1: Summary of Biological Activity Studies on THPC

Environmental Impact

THPC is recognized for its rapid biodegradability and minimal bioaccumulation potential, which contributes to its classification as an environmentally friendly compound . Its use as a precursor for producing phosphorus-doped carbonaceous materials has also been explored, indicating its versatility beyond traditional applications .

Q & A

Q. What theoretical frameworks guide the interpretation of this compound’s unique physicochemical properties (e.g., hygroscopicity, solubility)?

- Methodological Answer : Leverage the Hard-Soft Acid-Base (HSAB) theory to explain urea’s role as a soft base in stabilizing the phosphonium center. Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Use lattice energy calculations (Born-Landé equation) to rationalize crystallinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.